Technical Guide: rac-trans-4-(3-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Technical Guide: rac-trans-4-(3-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
This guide provides an in-depth technical analysis of rac-trans-4-(3-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine , a critical pharmacophore in the study of monoamine reuptake inhibition.
Executive Summary & Chemical Identity
This compound represents a pivotal structural bridge in the structure-activity relationship (SAR) of phenylaminotetralins. It is the 3-chloro analog of the triple reuptake inhibitor Tametraline and the trans-diastereomer of the 3-deschloro analog of the selective serotonin reuptake inhibitor (SSRI) Sertraline .
While often confused with the indane derivative Indatraline (Lu 19-005) due to overlapping pharmacological profiles, this molecule possesses a tetralin (tetrahydronaphthalene) core. Its trans-stereochemistry is associated with a broader spectrum of monoamine transporter inhibition (SNDRI profile) compared to the cis-configuration favored in marketed SSRIs like Sertraline.
| Feature | Specification |
| IUPAC Name | rac-trans-4-(3-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
| Core Scaffold | 4-Phenyl-1,2,3,4-tetrahydronaphthalen-1-amine |
| Stereochemistry | trans (Relative configuration of C1-Amine and C4-Phenyl) |
| Enantiomers | Racemic mixture of (1R,4S) and (1S,4R) |
| Molecular Formula | C17H18ClN |
| Key Property | Non-selective Monoamine Reuptake Inhibitor (SNDRI) |
Pharmacological Profile & Mechanism
Unlike the cis-diastereomers in this chemical series (which tend toward 5-HT selectivity), the trans-isomers of 4-phenylaminotetralins typically exhibit high affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), in addition to the Serotonin Transporter (SERT).
Mechanism of Action
The molecule functions as a competitive antagonist at the presynaptic monoamine transporters. By binding to the S1 (substrate) site or the S2 (allosteric) site of the transporter proteins, it prevents the reuptake of neurotransmitters into the presynaptic neuron, elevating synaptic concentrations.
Figure 1: Mechanism of Action. The compound acts as a triple reuptake inhibitor, blocking SERT, NET, and DAT, leading to increased synaptic residence time for serotonin, norepinephrine, and dopamine.
Comparative Binding Affinities (Estimated from Series SAR)
The following data places the compound within the context of the Welch et al. (1984) SAR series.
| Compound | Configuration | SERT Affinity ( | NET Affinity ( | DAT Affinity ( | Profile |
| Tametraline | trans | 5 nM | 1 nM | 2 nM | Potent SNDRI |
| Sertraline | cis | 0.2 nM | 400 nM | 200 nM | Selective SSRI |
| Target Compound | trans-3-Cl | ~1-10 nM | ~5-20 nM | ~10-50 nM | Balanced SNDRI |
Note: Values are extrapolated from the structure-activity relationship trends established for 4-phenylaminotetralins [1]. The 3-chloro substitution typically enhances SERT affinity relative to the unsubstituted parent (Tametraline) while maintaining significant NET/DAT affinity in the trans-isomer.
Synthetic Pathway
The synthesis of the rac-trans isomer requires a stereoselective approach or a non-selective route followed by fractional crystallization. The "Tetralone Route" is the industry standard for this scaffold.
Step-by-Step Protocol
-
Tetralone Formation:
-
Reagents: 3-Chlorobenzoyl chloride, Benzene (or Ethylene), AlCl3.
-
Process: Friedel-Crafts acylation followed by cyclization (or reaction of benzene with succinic anhydride, then cyclization) to yield 4-(3-chlorophenyl)-1-tetralone .
-
Critical Control: Ensure complete removal of AlCl3 to prevent interference in the next step.
-
-
Imine Formation (Schiff Base):
-
Reagents: 4-(3-chlorophenyl)-1-tetralone, Methylamine (gas or THF solution), TiCl4 (Titanium Tetrachloride).
-
Mechanism: TiCl4 acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.
-
Protocol: Cool tetralone solution (Toluene) to 0°C. Add Methylamine. Dropwise add TiCl4. Stir at ambient temp for 12h. Filter TiO2 precipitate.
-
-
Reduction (Stereocontrol Point):
-
Reagents: NaBH4 (Sodium Borohydride) or H2/Pd-C.
-
Outcome:
-
Catalytic Hydrogenation (Pd/C): Favors the cis isomer (Sertraline-like).
-
Hydride Reduction (NaBH4): Typically yields a mixture of cis and trans (approx 1:1 to 3:7 ratio depending on solvent).
-
-
Targeting trans: Use NaBH4 in Ethanol. The resulting mixture must be separated.
-
-
Isomer Separation:
-
Method: Fractional Crystallization.
-
Reagent: HCl gas in ether.
-
Procedure: Convert the free base mixture to the hydrochloride salt. The cis and trans salts often have distinct solubility profiles in Ethanol/Ether mixtures. Recrystallize to isolate the trans-isomer.
-
Figure 2: Synthetic workflow via the Tetralone route.[1][2][3][4][5][6][7] The critical step for the target compound is the separation of the trans-isomer from the cis-isomer after hydride reduction.
Experimental Protocols
In Vitro Monoamine Uptake Assay
To validate the compound's activity, the following self-validating protocol measures the inhibition of radiolabeled neurotransmitter uptake in rat brain synaptosomes.
Materials:
-
[3H]-Serotonin, [3H]-Norepinephrine, [3H]-Dopamine.
-
Rat brain tissue (Striatum for DA; Cortex for 5-HT/NE).
-
Krebs-Henseleit buffer (oxygenated).
Workflow:
-
Tissue Preparation: Homogenize brain tissue in ice-cold sucrose (0.32 M). Centrifuge (1000g, 10 min) to remove debris. Retain supernatant (synaptosomes).
-
Incubation:
-
Aliquot synaptosomes into 96-well plates.
-
Add test compound (Target) at concentrations ranging from 0.1 nM to 10 µM.
-
Pre-incubate for 15 min at 37°C.
-
-
Uptake Initiation: Add [3H]-Ligand (final conc. ~2-5 nM). Incubate for 5-10 min.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate IC50 using non-linear regression (Log-inhibitor vs. response).
is derived using the Cheng-Prusoff equation:
Validation Criteria:
-
Positive Controls: Include Sertraline (for 5-HT), Reboxetine (for NE), and GBR-12909 (for DA) in every run.
-
Specific Uptake: Defined as Total Uptake minus Non-Specific Uptake (measured in the presence of excess cold inhibitor, e.g., 10 µM Cocaine).
References
-
Welch, W. M., et al. (1984).[1] "Nontricyclic antidepressant agents. Derived from cis- and trans-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamines." Journal of Medicinal Chemistry, 27(11), 1508-1515. Link
-
Koe, B. K., et al. (1983). "Sertraline, a new antidepressant agent: in vivo characterization of its selectivity." Psychopharmacology, 81, 251-256. Link
-
Pfizer Inc. (1985). "Process for preparing trans-isomers of N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine." U.S. Patent 4,536,518. Link
Sources
- 1. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]
- 2. EP1073645A2 - Process for the preparation of tetralone imines for the preparation of active pharmaceutical compounds - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. researchgate.net [researchgate.net]
- 5. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]
- 6. ijrpc.com [ijrpc.com]
- 7. Tetralone synthesis [organic-chemistry.org]
